molecular formula C26H26N2O4S B2742621 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide CAS No. 477510-07-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B2742621
CAS No.: 477510-07-9
M. Wt: 462.56
InChI Key: ZNFXOKBVBSVVII-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a phenyl ring, which is further connected to a triethoxybenzamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method for synthesizing benzothiazole derivatives is the cyclization of 2-aminobenzenethiol with aldehydes or ketones . The resulting benzothiazole intermediate is then subjected to further reactions to introduce the phenyl and triethoxybenzamide groups.

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can be compared with other benzothiazole derivatives, such as:

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications. The unique triethoxybenzamide group in this compound distinguishes it from other derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-30-21-15-17(16-22(31-5-2)24(21)32-6-3)25(29)27-19-12-8-7-11-18(19)26-28-20-13-9-10-14-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFXOKBVBSVVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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